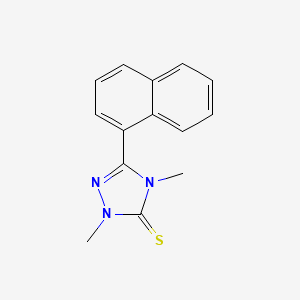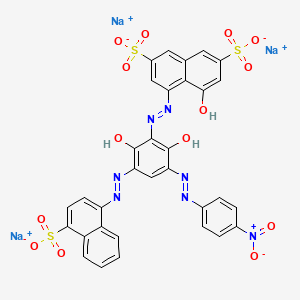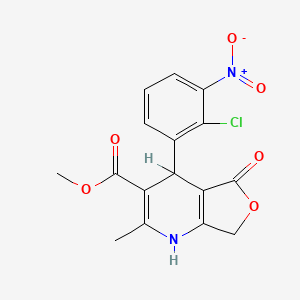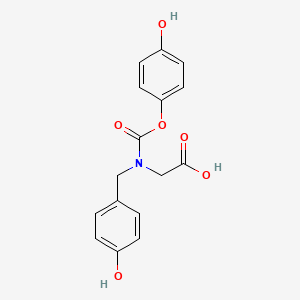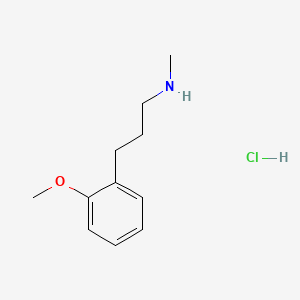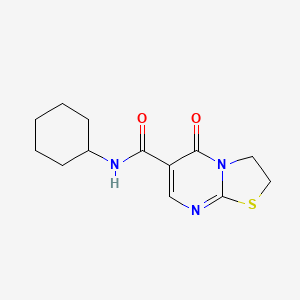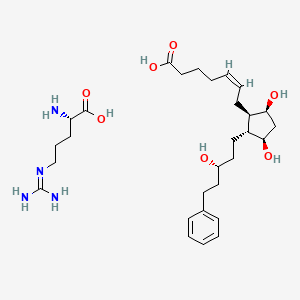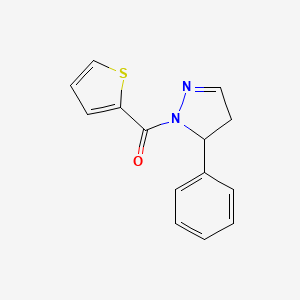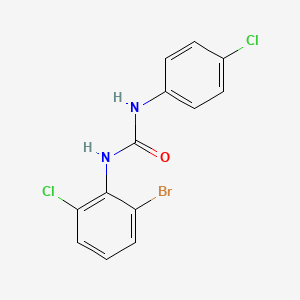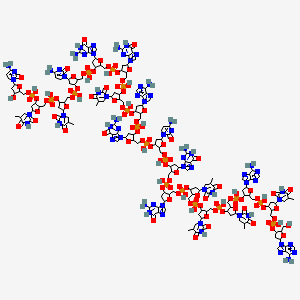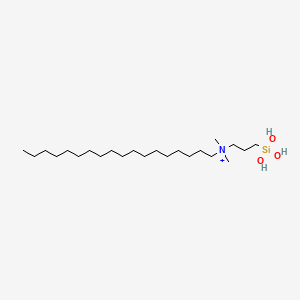
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium is a useful research compound. Its molecular formula is C23H52NO3Si+ and its molecular weight is 418.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
The synthesis of N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium typically involves the reaction of octadecylamine with 3-chloropropyltrimethoxysilane in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is heated under reflux conditions. The resulting product is then purified through distillation or recrystallization .
Industrial production methods often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trihydroxysilyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a surface modifier to enhance the properties of materials such as polymers, ceramics, and glass.
Biology: The antimicrobial properties of this compound make it useful in developing coatings and treatments for medical devices and surfaces.
Industry: It is employed in the production of silicone-based materials, including sealants, adhesives, and elastomers.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium involves its interaction with microbial cell membranes. The long alkyl chain disrupts the lipid bilayer, leading to cell lysis and death. The trihydroxysilyl group facilitates the binding of the compound to surfaces, providing long-lasting antimicrobial effects . Additionally, the compound can form covalent bonds with other materials, enhancing their properties and stability .
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)octadecan-1-aminium is unique due to its combination of a long alkyl chain and a trihydroxysilyl group. Similar compounds include:
N,N-Dimethyl-N-(3-(trimethoxysilyl)propyl)octadecan-1-aminium: This compound has a trimethoxysilyl group instead of a trihydroxysilyl group, which affects its reactivity and applications.
N,N-Dimethyl-N-(3-(trihydroxysilyl)propyl)hexadecan-1-aminium: This compound has a shorter alkyl chain, which influences its physical properties and effectiveness in certain applications.
The unique combination of functional groups in this compound makes it particularly effective in applications requiring both hydrophobicity and reactivity with surfaces .
Eigenschaften
CAS-Nummer |
685886-93-5 |
|---|---|
Molekularformel |
C23H52NO3Si+ |
Molekulargewicht |
418.7 g/mol |
IUPAC-Name |
dimethyl-octadecyl-(3-trihydroxysilylpropyl)azanium |
InChI |
InChI=1S/C23H52NO3Si/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(2,3)22-20-23-28(25,26)27/h25-27H,4-23H2,1-3H3/q+1 |
InChI-Schlüssel |
VIPNRKILJNUCCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCC[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


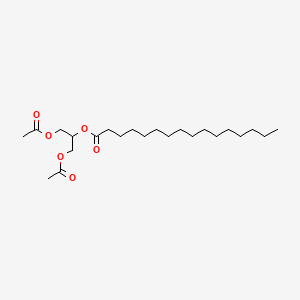
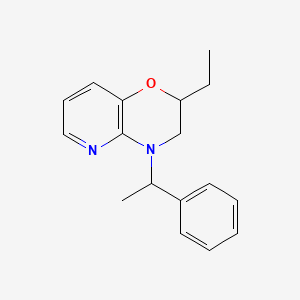
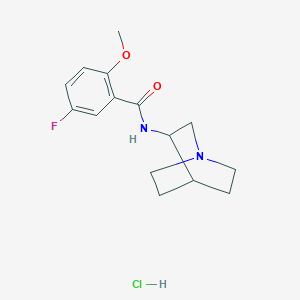
![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12729032.png)
